Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate
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Overview
Description
Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a dicyclohexylamine group, an allyloxycarbonyl group, and a methylpentanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group using an allyloxycarbonyl group, followed by the coupling of the protected amino acid with dicyclohexylamine. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow microreactor systems have been shown to be effective in the direct introduction of protective groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The allyloxycarbonyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to remove the protective groups, yielding the free amino acid.
Substitution: The dicyclohexylamine group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides of the allyloxycarbonyl group, while reduction can produce the free amino acid. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbonyl)amino)-3-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved may include the inhibition of enzyme activity by blocking the active site or altering the conformation of the enzyme .
Comparison with Similar Compounds
Similar Compounds
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis and share similar protective group chemistry.
Tertiary butyl esters: These esters are also used in organic synthesis and share similar protective group strategies.
Uniqueness
Dicyclohexylamine (2S,3S)-2-(((allyloxy)carbon
Properties
Molecular Formula |
C22H40N2O4 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3S)-3-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-6-15-10(14)11-8(9(12)13)7(3)5-2/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;7-,8-/m.0/s1 |
InChI Key |
XCRUHIDWNIWTIB-WFVMVMIPSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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